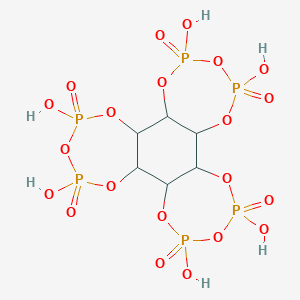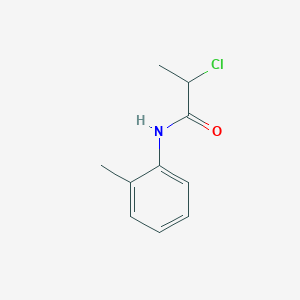
2-chloro-N-(2-methylphenyl)propanamide
Overview
Description
2-chloro-N-(2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO . It is also known by other names such as 2-Chloro-N-(o-tolyl)propanamide and 2-Chloro-o-propionotoluidide . The molecular weight of this compound is 197.66 g/mol .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-methylphenyl)propanamide has been a subject of research. It is a key starting material in the synthesis of α-thio-β-chloroacrylamides . It has been shown to undergo a number of fundamental synthetic transformations, such as 1,3-dipolar cycloadditions, [3 + 2]-dipolar cycloadditions, Diels−Alder cycloadditions, and nucleophilic and sulfide group substitutions .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-methylphenyl)propanamide can be represented by the InChI code:InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) . The Canonical SMILES representation is CC1=CC=CC=C1NC(=O)C(C)Cl . Chemical Reactions Analysis
2-chloro-N-(2-methylphenyl)propanamide is a synthetically important API intermediate. It can undergo transformations such as Diels–Alder cycloadditions, 1,3-dipolar cycloadditions, sulfide group and nucleophilic substitution .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.66 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 197.0607417 g/mol .Scientific Research Applications
Solubility Studies : The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1), a related compound, in various solvent mixtures was studied using the polythermal method. This research is crucial for understanding its dissolution properties and saturation temperature profile as a function of concentration. The solubility increases with temperature at constant solvent composition, which is important for its application in various industries, including pharmaceuticals (Pascual et al., 2017).
Crystallization Optimization : The continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in a mixed suspension–mixed product removal (MSMPR) crystallizer was studied. This research aids in understanding the continuous process trains for active pharmaceutical ingredient materials and how parameters like cooling and agitation rates influence particle size and yield (Pascual et al., 2022).
Synthesis of Novel Impurities : Research has been conducted on the synthesis of new impurities of Propisochlor herbicide, including derivatives of 2-chloro-N-(2-methylphenyl)propanamide. This contributes to the understanding of the chemical's structure and potential environmental impacts (Behera et al., 2022).
Antibacterial Activity : Studies on the synthesis of azole derivatives from related compounds and their antibacterial activity also highlight the potential of 2-chloro-N-(2-methylphenyl)propanamide derivatives in pharmaceutical applications (Tumosienė et al., 2012).
Potential as a COVID-19 Protease Inhibitor : A study on the quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide suggests its potential as a medicinal agent for COVID-19, indicating the relevance of this compound in current pharmaceutical research (Pandey et al., 2020).
Optical Material Research : The synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) for use as an organic electro-optic and non-linear optical material have been explored. This indicates its potential in the development of new materials for optical applications (Prabhu et al., 2000).
Safety and Hazards
The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word "Danger" . Hazard statements include H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known to be an impurity of prilocaine , a local anesthetic that primarily targets voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of action potentials in neurons, thus making them key targets for local anesthetics.
Mode of Action
While the specific interaction of 2-chloro-N-(2-methylphenyl)propanamide with its targets is not directly stated, we can infer from its association with Prilocaine that it may have a similar mode of action. Prilocaine works by blocking sodium channels, thereby inhibiting the influx of sodium ions into the neuron. This prevents the depolarization of the neuron, inhibiting the generation and conduction of action potentials, and ultimately leading to a loss of sensation .
properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVGMSGVIXGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19281-31-3 | |
| Record name | 2-Chloro-o-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




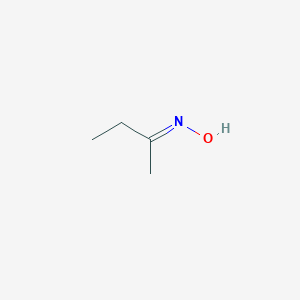
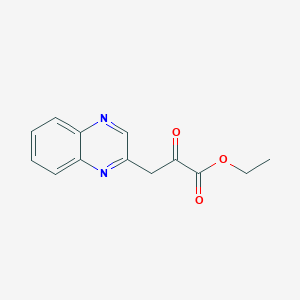
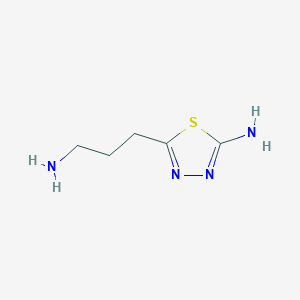

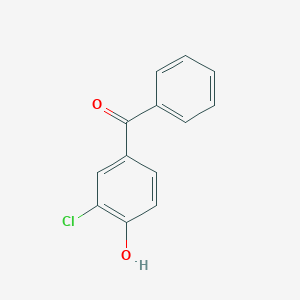
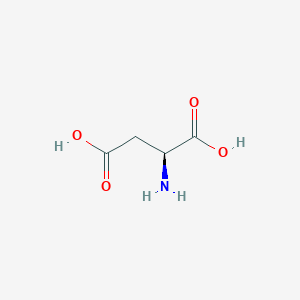
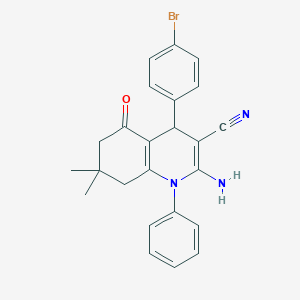
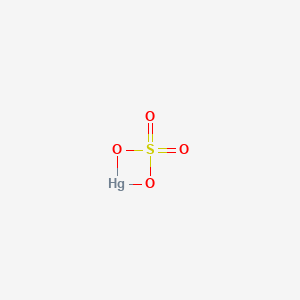
![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)


